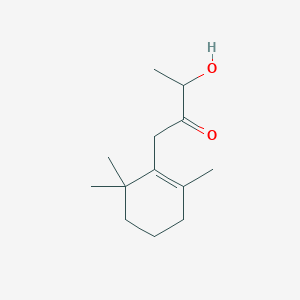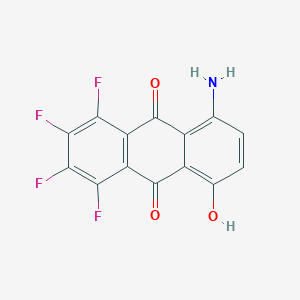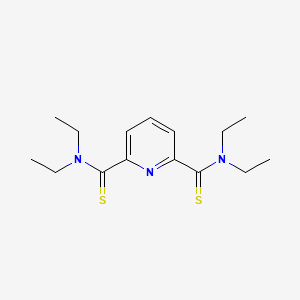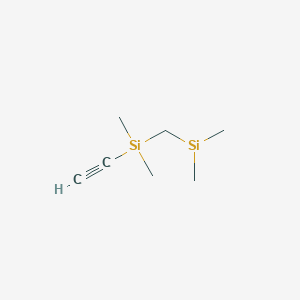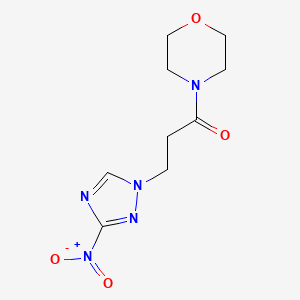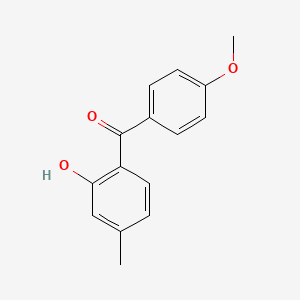
(2-Hydroxy-4-methylphenyl)(4-methoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hydroxy-4-methylphenyl)(4-methoxyphenyl)methanone is an organic compound with the molecular formula C15H14O3 It is a derivative of benzophenone, characterized by the presence of hydroxyl and methoxy functional groups on the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxy-4-methylphenyl)(4-methoxyphenyl)methanone typically involves the condensation of 2-hydroxy-4-methylbenzaldehyde with 4-methoxybenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification steps may include advanced techniques such as chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxy-4-methylphenyl)(4-methoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium hydroxide (NaOH) or other strong bases.
Major Products Formed
Oxidation: Formation of 2-hydroxy-4-methylbenzoic acid or 2-hydroxy-4-methylbenzophenone.
Reduction: Formation of (2-hydroxy-4-methylphenyl)(4-methoxyphenyl)methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Hydroxy-4-methylphenyl)(4-methoxyphenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, coatings, and other materials due to its chemical stability and functional properties.
Mechanism of Action
The mechanism of action of (2-Hydroxy-4-methylphenyl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity. For example, the compound may act as an antioxidant by donating hydrogen atoms to neutralize free radicals. Additionally, its ability to form hydrogen bonds and participate in π-π interactions can influence its biological activity and efficacy.
Comparison with Similar Compounds
Similar Compounds
(2-Hydroxy-4-methoxyphenyl)(phenyl)methanone: Similar structure but lacks the methyl group on the phenyl ring.
(2-Hydroxy-4-methylphenyl)(phenyl)methanone: Similar structure but lacks the methoxy group on the phenyl ring.
Bis(2-hydroxy-4-methoxyphenyl)methanone: Contains two methoxy groups and two hydroxyl groups on the phenyl rings.
Uniqueness
(2-Hydroxy-4-methylphenyl)(4-methoxyphenyl)methanone is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical and biological properties
Properties
CAS No. |
108478-27-9 |
|---|---|
Molecular Formula |
C15H14O3 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
(2-hydroxy-4-methylphenyl)-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C15H14O3/c1-10-3-8-13(14(16)9-10)15(17)11-4-6-12(18-2)7-5-11/h3-9,16H,1-2H3 |
InChI Key |
ZOZSCTGNLGEROS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



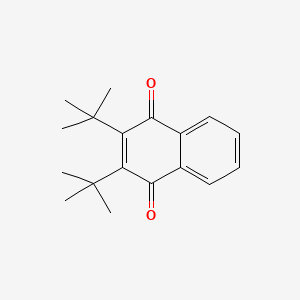
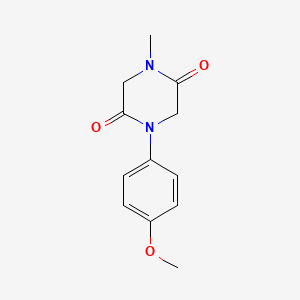
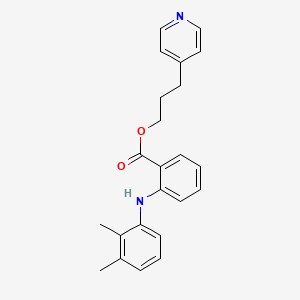

![Ethyl 6-[2-hydroxy-5-(1-hydroxyhexyl)cyclopentyl]hexanoate](/img/structure/B14324320.png)
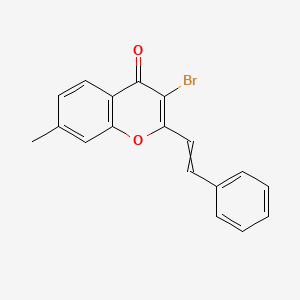
![2-[4-(Benzyloxy)phenyl]-6-hydroxy-2-methyl-2H-pyran-3(6H)-one](/img/structure/B14324331.png)
